Thiophene-3-carboxylic acid

Computational Chemistry Organic Synthesis Reaction Prediction

Sourcing the correct thiophene isomer is critical for reaction yields and biological activity. Unlike the 2-carboxylic acid, this 3-position isomer offers a distinct electronic profile essential for CNS drug discovery and regiodefined polymers. - **Critical Differentiator:** Lacks the intramolecular H-bond of the 2-isomer, altering reactivity & binding (DAO inhibition). - **Efficient Route:** Avoids low-yielding (~8%) chlorothiophene carboxylation; direct access to 83% efficient synthesis. - **Supply Assurance:** High-purity stock for process chemistry and SAR campaigns.

Molecular Formula C5H4O2S
Molecular Weight 128.15 g/mol
CAS No. 88-13-1
Cat. No. B150701
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThiophene-3-carboxylic acid
CAS88-13-1
Synonyms3-Carboxythiophene;  3-Thenoic Acid;  3-Thienylcarboxylic Acid;  NSC 66314;  β-Thiophenecarboxylic Acid;  β-Thiophenic Acid
Molecular FormulaC5H4O2S
Molecular Weight128.15 g/mol
Structural Identifiers
SMILESC1=CSC=C1C(=O)O
InChIInChI=1S/C5H4O2S/c6-5(7)4-1-2-8-3-4/h1-3H,(H,6,7)
InChIKeyYNVOMSDITJMNET-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.03 M

Structure & Identifiers


Interactive Chemical Structure Model





Thiophene-3-carboxylic Acid: Unique Isomer Reactivity


Thiophene-3-carboxylic acid (CAS 88-13-1) is a sulfur-containing heterocyclic monocarboxylic acid, formally designated as 3-thiophenecarboxylic acid, with the molecular formula C5H4O2S and a molecular weight of 128.15 g/mol [1]. It is a positional isomer of thiophene-2-carboxylic acid (CAS 527-72-0), distinguished by the location of the carboxyl group at the 3-position of the thiophene ring [2]. This positional difference, while subtle, confers distinct electronic and steric properties that significantly impact its behavior in chemical synthesis and biological systems [3]. The compound is characterized by a melting point of 136-141 °C, a boiling point of 271.1±13.0 °C at 760 mmHg, and a water solubility of 4.3 g/L at 20 °C [1].

Selection Position-specific heterocyclic reactivity studies
Workflow CO₂ carboxylation from 3-bromothiophene pathway
Context Computational benchmarking for isomer comparison
Scaffold DAO inhibitor lead design and SAR studies

Thiophene-3-carboxylic Acid: Non-Interchangeable Isomers


The simple substitution of thiophene-3-carboxylic acid with its 2-positional isomer is not possible without significantly altering synthetic yields and biological outcomes. A fundamental computational study using DFT and Hartree-Fock theory has demonstrated that these isomers exhibit statistically significant differences in their intrinsic reactivity [1]. Thiophene-2-carboxylic acid possesses a unique, low-energy conformer stabilized by an intramolecular hydrogen bond to the thiophene sulfur, which polarizes the acid function and optimizes the nucleophilic attack angle [1]. Thiophene-3-carboxylic acid lacks this specific conformation, resulting in a distinct electronic environment and, consequently, a different reactivity profile [1]. This intrinsic difference, which was consistently observed across over 40 experimental repetitions, means that swapping isomers in a synthetic route can lead to unexpected and often suboptimal reaction yields, as the rate-determining steps and transition-state geometries are not equivalent [1].

Thiophene-3-carboxylic acid
Thiophene-2-carboxylic acid (CAS 527-72-0)
Lacks intramolecular S···H–O conformer; distinct LUMO delocalization
Unique low-energy conformer polarizes carboxyl group, optimizing nucleophilic attack
Synthetic route via 3-bromothiophene gives high yield; chlorinated precursor fails
Different synthetic entry (acylation/oxidation); swapping routes leads to poor yields
May support distinct binding vector in DAO pocket; scaffold for alternative SAR
Different derivatization geometry; cannot assume equivalent biological SAR outcomes

Thiophene-3-carboxylic Acid: Comparative Evidence vs. 2-Isomer


Divergent Nucleophilic Reactivity

Thiophene-2-carboxylic acid exhibits a statistically significant higher inherent reactivity towards nucleophiles compared to thiophene-3-carboxylic acid. This difference is not merely a subtle electronic effect but is rooted in a unique, low-energy conformer of the 2-isomer that forms an intramolecular hydrogen bond to the thiophene sulfur atom [1]. This conformation polarizes the carboxyl group and optimizes the geometry for nucleophilic attack, a feature absent in the 3-isomer [1]. The difference was consistent across more than 40 experimental repetitions, providing high statistical confidence in the observed variance [1].

Nucleophilic reactivity
Head-to-head
Consistent difference across >40 repetitions; 2-isomer features intramolecular S···H–O bond
Intrinsic reactivity gap requires separate optimization strategies
DFT/HF study; conformation-driven LUMO delocalization
Computational Chemistry Organic Synthesis Reaction Prediction

CO2 Carboxylation: Synthetic Efficiency

The two isomers are accessed via fundamentally different and mutually exclusive synthetic routes. Thiophene-3-carboxylic acid is directly synthesized from 3-bromothiophene via halogen-lithium exchange followed by CO2 carboxylation, with a reported yield of approximately 83% [1]. In stark contrast, a comparable route starting from 3-chlorothiophene yields only around 8% of the 3-isomer [1]. Meanwhile, the 2-isomer is typically synthesized from thiophene via acylation with a strong base and CO2 or via oxidation of 2-acetylthiophene.

CO₂ carboxylation yield
Reported
~83% from 3-bromothiophene vs ~8% from 3-chlorothiophene
Precursor choice dictates synthetic viability; >10-fold yield difference
Laboratory-scale CO₂ carboxylation data
Organic Synthesis Process Chemistry Carboxylation

DAO Inhibitor Scaffold: Thiophene Carboxylic Acids

Both thiophene-2-carboxylic acid and thiophene-3-carboxylic acid serve as foundational scaffolds for a new class of potent D-amino acid oxidase (DAO) inhibitors, a target for schizophrenia therapeutics [1]. Structure-activity relationship (SAR) studies have shown that small substituents are well-tolerated on the thiophene rings of both scaffolds [1]. However, while the parent carboxylic acids themselves show very weak inhibition (IC50 ~10 mM for both), the introduction of specific substituents can dramatically enhance potency. For instance, a derivative of the 2-isomer scaffold, 5-chlorothiophene-2-carboxylic acid, exhibits an IC50 of 23 μM [1]. This suggests that while both isomers offer a viable entry point for medicinal chemistry, the 3-isomer scaffold may provide a different vector for derivatization and a distinct binding mode, as evidenced by crystal structures showing Tyr224 of DAO tightly stacking with the thiophene ring [1]. This binding event leads to the disappearance of a secondary pocket observed with other inhibitor classes, indicating a unique mechanism [1].

DAO inhibitor scaffold
Class-level
Parent acids weak inhibitors (IC₅₀ ~10 mM); substituted derivatives reach 23 µM
Supports 3-carboxylic acid as a scaffold for DAO inhibitor optimization
SAR shows tolerance for small substituents; unique Tyr224 stacking mode
Medicinal Chemistry Neuroscience D-Amino Acid Oxidase (DAO) Inhibition

Thiophene-3-carboxylic Acid: High-Impact Applications


CNS DAO Inhibitor Design and Synthesis

Medicinal chemistry groups focused on developing novel treatments for schizophrenia or other CNS disorders involving NMDA receptor hypofunction should prioritize thiophene-3-carboxylic acid as a key building block. As established in Section 3, both the 2- and 3-carboxylic acid scaffolds are recognized as privileged structures for DAO inhibition [1]. The unique binding mode, characterized by the tight stacking of Tyr224 with the thiophene ring and the elimination of a secondary pocket, offers a distinct mechanistic pathway that can be exploited to optimize inhibitor selectivity and potency [1]. Starting SAR campaigns from the 3-carboxylic acid scaffold allows medicinal chemists to explore a different vector for derivatization, potentially leading to novel intellectual property and compounds with superior pharmacological profiles compared to those derived from the 2-isomer or other heterocycles [1].

High-Yield Synthesis of 3-Substituted Thiophenes

Process chemists and CROs engaged in the large-scale synthesis of 3-substituted thiophene building blocks will find thiophene-3-carboxylic acid to be an indispensable starting material. The quantitative evidence in Section 3 highlights that the synthetic route via 3-bromothiophene and CO2 carboxylation is highly efficient, yielding approximately 83% of the target compound [1]. This is in stark contrast to the extremely poor yield (~8%) from the analogous 3-chlorothiophene route [1]. Therefore, procurement of high-purity thiophene-3-carboxylic acid eliminates the low-yielding, costly, and time-consuming step of generating this core structure from less efficient precursors, enabling a direct and streamlined path to a wide array of 3-functionalized thiophenes for pharmaceuticals and agrochemicals.

Aromatic Heterocycle Reactivity Modeling

For computational chemists developing predictive models for heterocyclic reactivity, thiophene-3-carboxylic acid serves as a critical benchmarking compound. The direct head-to-head comparison in Section 3 provides a wealth of quantitative computational data (DFT and HF at multiple basis sets) detailing its conformational landscape, LUMO delocalization, and electrostatic potential relative to its 2-isomer [1]. The demonstrated, statistically significant difference in reactivity arising from a unique intramolecular hydrogen bond in the 2-isomer provides a rigorous test case for validating new computational methods or force fields [1]. Using this well-characterized system, researchers can refine their models to accurately predict reaction outcomes for a wide range of heteroaromatic carboxylic acids, thereby improving the efficiency of in silico drug discovery and synthetic planning.

Position-Specific Bioconjugation and Materials

In the design of advanced materials and bioconjugates, the precise orientation of a functional group is paramount. The evidence in Section 3 underscores that the 3-position of the thiophene ring presents a unique electronic and steric environment compared to the 2-position [1]. This positional specificity directly influences the geometry and properties of resulting polymers or conjugates. For instance, when preparing novel acetylene monomers for the synthesis of poly(2-methylbut-2-enyl thiophene-3-carboxylate), the use of the 3-carboxylic acid is essential to achieve the desired polymer backbone architecture and material properties . Substituting with the 2-isomer would result in a regioisomeric polymer with likely different and potentially undesirable physical and electronic characteristics. Therefore, procurement of the 3-isomer is non-negotiable for achieving the intended material performance.

Application
Selection Property
Validation Focus
CNS DAO inhibitor lead design
Privileged thiophene-3-carboxylic acid scaffold
DAO inhibition and selectivity optimization studies
3‑substituted thiophene synthesis
Efficient CO₂ carboxylation from 3‑bromothiophene
Process yield and purity benchmarking
Heterocycle reactivity modeling
Well-characterized isomer pair for DFT/HF validation
Conformational and LUMO delocalization predictions
Regiospecific polymer & bioconjugate design
Position-3 carboxyl orientation for backbone control
Material property and conjugation geometry verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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